![molecular formula C15H20FNO B2871267 1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol CAS No. 1212079-75-8](/img/structure/B2871267.png)
1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound similar to quinoline . Fluoro-phenyl groups are commonly used in medicinal chemistry due to their ability to form stable carbon-fluorine bonds and their bioisosteric properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined experimentally .Scientific Research Applications
Nematicidal Applications
1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol: has shown potential in the field of agriculture as a nematicide. Studies have indicated its effectiveness against plant-parasitic nematodes, particularly the root-knot nematode Meloidogyne incognita, which is a significant threat to crop production . The compound’s ability to cause juvenile mortality and disrupt nematode behavior at low concentrations opens up possibilities for its use as a new nematicidal drug.
Pharmaceutical Intermediates
Fluorine-containing molecules, such as 1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol , are prevalent in drugs that lower cholesterol, relieve asthma, and treat anxiety disorders . The incorporation of fluorine atoms into small molecules can improve the chemical properties of medications, making this compound a valuable intermediate in pharmaceutical synthesis.
Fungicidal Activity
Compounds related to 1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol have been studied for their fungicidal activities. For instance, derivatives with a similar fluorophenyl structure have demonstrated effectiveness against phytopathogenic fungi, suggesting that this compound could also play a role in the development of new fungicides .
Biochemistry Research
In biochemistry, the reductive amination reactions catalyzed by imine reductases are crucial for synthesizing pharmaceutical compounds. Derivatives of 1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol could be explored for their roles in these reactions, contributing to the synthesis of chiral amines and heterocycles .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c16-12-6-4-11(5-7-12)14-13-3-1-2-8-15(13,18)9-10-17-14/h4-7,13-14,17-18H,1-3,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJVTBCKCFMOEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCNC(C2C1)C3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.